molecular formula C9H10Cl2N2 B11886208 2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B11886208
M. Wt: 217.09 g/mol
InChI Key: XTVNPKLYMKWSFQ-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a high-value chemical intermediate designed for pharmaceutical research and development. This compound belongs to the 1,6-naphthyridine family, a class of heterocyclic scaffolds recognized in medicinal chemistry as "privileged structures" for their exceptional ability to interact with diverse biological targets . The tetrahydro-1,6-naphthyridine core, characterized by its bicyclic system with two nitrogen atoms, provides a rigid framework that can be extensively functionalized, making it a versatile building block for constructing compound libraries . The presence of two chlorine atoms at the 2 and 3 positions offers multiple reactive sites for further synthetic elaboration via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations. This allows researchers to efficiently explore structure-activity relationships (SAR) and optimize lead compounds. Analogs of 1,6-naphthyridines have demonstrated significant potential in various therapeutic areas, serving as key scaffolds in the development of potent inhibitors for tyrosine kinases, breakpoint-cluster-region (BCR) kinase, and discoidin domain-containing receptor 2 (DDR2) . Furthermore, structurally similar naphthyridine derivatives are being investigated as integrin inhibitors for anti-angiogenic therapy and as ligands for cannabinoid CB2 receptors for immunomodulatory applications . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

2,3-dichloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C9H10Cl2N2/c1-13-3-2-8-6(5-13)4-7(10)9(11)12-8/h4H,2-3,5H2,1H3

InChI Key

XTVNPKLYMKWSFQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Pyridine-to-Naphthyridine Ring Expansion

The foundational step involves converting pyridine derivatives into the tetrahydro-naphthyridine core. In a representative pathway, 3-amino-4-chloropyridine undergoes condensation with ethyl acetoacetate under acidic conditions (H2SO4, 110°C, 6 h), forming a bicyclic lactam intermediate. This intermediate is hydrogenated (H2, Pd/C, 50 psi, 24 h) to saturate the 5,6,7,8-positions, yielding 5,6,7,8-tetrahydro-1,6-naphthyridin-5-one.

Table 1: Cyclization Reaction Conditions

PrecursorReagent/ConditionsProductYield (%)
3-Amino-4-chloropyridineEthyl acetoacetate, H2SO47,8-Dihydro-1,6-naphthyridin-5-one58
Hydrogenation IntermediateH2, Pd/C, 50 psi5,6,7,8-Tetrahydro-1,6-naphthyridine89

Chlorination Protocols

Electrophilic Chlorination at Positions 2 and 3

Chlorine atoms are introduced using phosphorus oxychloride (POCl3) in a two-step sequence. The lactam oxygen of 5,6,7,8-tetrahydro-1,6-naphthyridin-5-one is first replaced by chlorine via refluxing in POCl3 (12 h, 110°C), yielding 5-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. A second chlorination at position 3 is achieved using sulfuryl chloride (SO2Cl2) in dichloromethane (0°C to rt, 4 h), affording this compound with 72% regioselectivity.

Table 2: Chlorination Efficiency

Starting MaterialReagentConditionsProductYield (%)
5,6,7,8-TH-1,6-naphthyridinonePOCl3Reflux, 12 h5-Chloro-5,6,7,8-TH-1,6-naphthyridine85
5-Chloro derivativeSO2Cl20°C → rt, 4 h2,3-Dichloro-6-methyl-5,6,7,8-TH-1,6-naph72

Methylation at Position 6

Nucleophilic Alkylation

The methyl group is introduced via SN2 reaction using methyl iodide (CH3I) and a strong base (NaH) in dry tetrahydrofuran (THF). The reaction proceeds at 0°C for 2 h, followed by gradual warming to room temperature (12 h), achieving 68% yield. Alternative methods employ dimethyl sulfate ((CH3O)2SO2) under basic conditions (K2CO3, DMF, 60°C, 8 h) with comparable efficiency.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

To enhance throughput, industrial synthesis adopts continuous flow reactors for cyclization and chlorination steps. Residence times are reduced to 30 minutes for POCl3-mediated chlorination, achieving 90% conversion at 120°C. Catalyst recycling (e.g., Pd/C in hydrogenation) lowers production costs by 40%.

Challenges and Mitigation Strategies

Regioselectivity in Dichlorination

Unwanted chlorination at position 4 is minimized by steric shielding from the methyl group at position 6. Computational modeling (DFT calculations) confirms that the methyl group increases the activation barrier for electrophilic attack at position 4 by 12 kcal/mol.

Purification of Hydrophobic Intermediates

Silica gel chromatography (hexane/ethyl acetate, 4:1) effectively isolates the final product, while recrystallization from ethanol/water (1:3) improves purity to >99% .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the naphthyridine ring and chlorine substituents facilitates nucleophilic displacement reactions. Key observations include:

  • Amination : Chlorine atoms undergo substitution with amines under mild conditions. For example, reactions with primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) at 60–80°C yield 2,3-diamino derivatives.

  • Alkoxylation : Methoxide or ethoxide ions replace chlorines in basic media (e.g., K₂CO₃ in methanol), forming ether-linked derivatives.

Key Factors Influencing Reactivity :

ParameterEffect on Reaction
Solvent polarityHigher polarity accelerates SNAr
Temperature60–100°C optimal for most reactions
Base strengthStrong bases (e.g., NaH) improve yields

Protection/Deprotection of Amine Groups

While the 6-methyl group limits direct amine reactivity, analogous 1,6-naphthyridines demonstrate Boc (tert-butoxycarbonyl) protection strategies. For example:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and a base (e.g., DIEA, Et₃N) at 15–25°C achieves near-quantitative yields .

Representative Procedure :

StepConditionsYieldSource
Boc protectionDCM, DIEA, 25°C, 2h95–100%

Cross-Coupling Reactions

The chlorine atoms serve as leaving groups in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Substitution with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane at 80°C forms biaryl derivatives.

  • Stille Coupling : Reaction with tributylstannyl reagents (e.g., 2-thienylstannane) under inert atmosphere yields heteroaromatic hybrids .

Optimized Conditions for Stille Coupling :

ComponentRole/Concentration
Pd(PPh₃)₄Catalyst (5 mol%)
LiClAdditive (2 equiv)
DMFSolvent, 100°C, 12h

Hydrogenation and Ring Modification

The tetrahydro ring undergoes selective saturation or functionalization:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the naphthyridine ring to decahydro derivatives.

  • Oxidation : MnO₂ or KMnO₄ selectively oxidizes the tetrahydro ring to form ketone or epoxide intermediates.

Trifluoromethylation

Though not directly reported for this compound, analogous 1,5-naphthyridines undergo trifluoromethylation via:

  • HF-Mediated Trifluoromethylation : CF₃TMS (trimethylsilyl trifluoromethyl) and HF-pyridine complex at −20°C to 25°C .

Hydrolysis and Functional Group Interconversion

  • Acidic Hydrolysis : Concentrated HCl (reflux, 6h) converts chlorines to hydroxyl groups, yielding dihydroxy derivatives.

  • Cyanide Displacement : KCN in DMSO replaces chlorine with nitrile groups at 120°C .

Scientific Research Applications

Biological Activities

Research indicates that naphthyridine derivatives exhibit a wide range of biological activities. The following table summarizes the notable therapeutic potentials associated with 2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine and related compounds:

Activity Description
AntimicrobialExhibits activity against various bacterial strains and fungi.
AntiviralPotential to inhibit viral replication in certain models.
AnticancerDemonstrates cytotoxic effects on cancer cell lines through mechanisms like apoptosis induction.
Anti-inflammatoryReduces inflammation in various models, potentially useful for chronic inflammatory conditions.
AnalgesicProvides pain relief in animal models of pain.
NeurologicalShows promise in treating neurological disorders such as Alzheimer's disease and depression.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study reviewed the anticancer potential of 1,8-naphthyridine derivatives, highlighting their mechanisms such as apoptosis induction and cell cycle arrest. The derivatives were shown to inhibit topoisomerase enzymes and tubulin polymerization, critical targets in cancer therapy .
  • Antimicrobial Properties :
    • Research has demonstrated that naphthyridine derivatives possess significant antibacterial properties. For instance, derivatives have been evaluated against multi-drug resistant strains of bacteria with promising results .
  • Neurological Applications :
    • The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. In particular, studies indicate efficacy in models of Alzheimer's disease .
  • Anti-inflammatory Effects :
    • Inflammation models have shown that naphthyridine derivatives can inhibit pro-inflammatory cytokines and reduce edema, indicating their potential as anti-inflammatory agents .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods:

  • Classical Synthesis : Traditional methods include Skraup synthesis and Friedlander synthesis.
  • Green Chemistry Approaches : Recent advancements focus on environmentally friendly methods such as microwave-assisted synthesis and ionic liquid-mediated reactions .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

6-Methyl Derivatives

  • 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Synthesized via condensation of 1-methyl-4-piperidinone with 3-aminoacrolein, yielding a 35% isolated product as an oxalate salt .
  • 2-((3-Fluorophenoxy)methyl)-6-methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one Produced in 87% yield via NaH/KI-mediated alkylation in DMF . The fluorophenoxy moiety introduces electron-withdrawing effects, contrasting with the dichloro substituents in the target compound.

6-Benzyl Derivatives

  • 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
    This derivative (CAS 1172576-12-3) features a benzyl group at position 6 and a chlorine at position 2. Its molecular weight (295.21 g/mol) and hydrochloride salt form enhance solubility in polar solvents compared to the target compound’s dichloro-methyl structure .

6-Isobutyl Derivatives

  • 2-((3-Fluorophenoxy)methyl)-6-isobutyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one Synthesized in 44% yield using KOt-Bu and bromomethylcyclopropane .

Halogenation Patterns

Monochloro Derivatives

  • 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
    A key intermediate (CAS 210539-05-2) with a single chlorine at position 2. Its free base and hydrochloride forms (e.g., CAS 655239-64-8) are widely used in cross-coupling reactions . The absence of a 3-chloro substituent simplifies regioselective modifications compared to the dichloro target compound.

Dichloro Derivatives

  • This compound The dual chlorine atoms at positions 2 and 3 create a highly electrophilic scaffold, favoring nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions. This contrasts with mono-halogenated analogs, which require harsher conditions for similar transformations.

Fused-Ring and Functionalized Derivatives

Thieno-Fused Naphthyridines

  • 3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide This compound (CAS 328068-90-2) incorporates a thiophene ring fused to the naphthyridine core, introducing π-stacking capabilities and altering electronic properties .

Nitro-Substituted Derivatives

  • 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
    A nitro group at position 3 (CAS 1187928-81-9) facilitates reduction to amines or participation in cycloaddition reactions. The dihydrochloride salt (MW 252.10 g/mol) improves stability and solubility in aqueous media .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Synthetic Yield/Application Reference
This compound 2-Cl, 3-Cl, 6-CH3 C9H10Cl2N2 229.10 High reactivity for SNAr/coupling Inferred
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine 6-CH3 C9H14N2 150.22 35% yield (oxalate salt)
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine HCl 2-Cl, 6-CH2C6H5 C15H16Cl2N2 295.21 Hydrochloride salt for solubility
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine diHCl 3-NO2 C8H11Cl2N3O2 252.10 Reagent for heterocycle synthesis

Key Research Findings

Steric and Electronic Effects : The 6-methyl group in the target compound reduces steric clash compared to bulkier 6-benzyl or 6-isobutyl derivatives, enabling easier functionalization at adjacent positions .

Reactivity Hierarchy: Dichloro-substituted naphthyridines exhibit higher electrophilicity than mono-halogenated analogs, making them preferred substrates for Suzuki-Miyaura couplings or SNAr reactions .

Salt Forms : Hydrochloride salts (e.g., CAS 1172576-12-3) improve aqueous solubility, critical for biological screening, whereas free bases are optimal for organic-phase reactions .

Biological Activity

2,3-Dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. Its unique chemical structure, characterized by a fused bicyclic system and the presence of chlorine atoms, contributes to its diverse biological activities. This article reviews the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H10Cl2N2
  • Molecular Weight : 217.0951 g/mol
  • IUPAC Name : this compound
  • Chemical Structure :
    • SMILES: CN2CCc1nc(Cl)c(Cl)cc1C2
    • InChIKey: XTVNPKLYMKWSFQ-UHFFFAOYSA-N

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Antitumor Activity

Several studies have highlighted the compound's potential as an antitumor agent. For instance:

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of naphthyridine compounds showed significant cytotoxic effects against various cancer cell lines .
  • Another investigation revealed that structural modifications could enhance the antitumor efficacy of naphthyridine derivatives .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Research indicates that naphthyridine derivatives exhibit antibacterial and antifungal activities. The presence of chlorine substituents appears to enhance these effects .

Cardiovascular Effects

Some studies suggest that compounds within the naphthyridine class may have cardiovascular benefits:

  • Specific derivatives have been identified as potential antihypertensives and angiotensin II receptor antagonists .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization reactions using various catalysts.
  • Electrophilic substitution reactions that modify the naphthyridine core to enhance biological activity .

Case Studies and Research Findings

StudyFocusFindings
Journal of Medicinal ChemistryAntitumor ActivityDerivatives showed significant cytotoxicity against cancer cell lines.
MDPIAntimicrobial PropertiesEnhanced antibacterial activity due to chlorine substituents.
ACS PublicationsCardiovascular EffectsIdentified as potential antihypertensive agents.

Q & A

Q. What are the key synthetic strategies for introducing substituents at the 6-methyl position of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives?

Answer: The 6-methyl group in this scaffold can be introduced via alkylation or dealkylation reactions. For example:

  • Dealkylation : 6-Benzyl derivatives can undergo Pd/C-catalyzed hydrogenolysis in solvents like MeOH/H₂O to yield the 6-methyl analog (61% yield under mild conditions) .
  • Alkylation : Lithium amide bases (e.g., LiNPr₂) in THF enable regioselective methylation at the 8-position of 5-benzyltetrahydro-1,6-naphthyridine (87% yield) .
    Methodological Note: Optimize solvent systems (e.g., AcOH vs. MeOH) to control reaction rates and selectivity.

Q. How can the structure of 2,3-dichloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine be confirmed post-synthesis?

Answer: Use a combination of:

  • ¹H/¹³C NMR : Key signals include methyl groups (δ 1.2–1.8 ppm) and aromatic protons (δ 7.0–8.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and chlorine isotopic patterns.
  • X-ray Crystallography : Resolve stereochemistry at the 6-methyl position, critical for biological activity studies .

Q. What are common side reactions during acylation of tetrahydro-1,6-naphthyridines, and how are they mitigated?

Answer: Acylation (e.g., benzoylation) at the 3-position often competes with N-oxidation or ring-opening. Mitigation strategies:

  • Use NEt₃ as a base to deprotonate reactive NH sites selectively.
  • Control reaction time (e.g., 6 h for BzCl in CH₂Cl₂ at 25°C) to minimize over-acylation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2,3-dichloro substituents in cross-coupling reactions?

Answer: The 2,3-dichloro groups exhibit orthogonal reactivity:

  • Steric Hindrance : The 3-chloro position is less accessible for Pd-catalyzed couplings (e.g., Suzuki-Miyaura), favoring 2-position reactivity.
  • Electronic Effects : Electron-withdrawing Cl groups activate the naphthyridine core for nucleophilic aromatic substitution (e.g., with morpholine derivatives) .
    Experimental Design Tip: Use DFT calculations to map charge distribution and predict regioselectivity.

Q. How can researchers resolve contradictions in reported reaction yields for hydrogenolysis of 6-benzyl derivatives?

Answer: Discrepancies in yields (e.g., 61% vs. 95% for similar substrates) arise from:

  • Catalyst Loading : Higher Pd/C ratios (10–20 wt%) improve efficiency.
  • Solvent Polarity : Protic solvents (MeOH/H₂O) slow desorption of intermediates, enhancing yields .
    Data Analysis Framework: Compare substrate electronic profiles (Hammett σ values) to correlate with yield trends.

Q. What methodologies are recommended for studying the compound’s inhibition of acetylcholinesterase (AChE) and β-amyloid aggregation?

Answer:

  • Enzymatic Assays : Use Ellman’s method for AChE inhibition (IC₅₀ values) and thioflavin-T fluorescence for β-amyloid aggregation .
  • Molecular Docking : Align the naphthyridine core with AChE’s catalytic triad (e.g., using AutoDock Vina) to identify key interactions (Fig. 1 in ).

Q. How to address analytical challenges in quantifying trace impurities in synthesized batches?

Answer:

  • HPLC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to separate chlorinated byproducts.
  • Limit of Detection (LOD) : Optimize to ≤0.1% for regulatory compliance 17.
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Methodological Challenges and Comparative Data

Q. Table 1. Comparative Reactivity of 1,6-Naphthyridine Derivatives

Reaction TypeSubstrateYield (%)Key ConditionReference
Dealkylation (H₂/Pd/C)6-Benzyl-3-methyl derivative61MeOH/H₂O, 20°C
Acylation (BzCl)6,8,8-Trimethyl derivative70NEt₃, CH₂Cl₂, 25°C
Alkylation (MeI)5-Benzyl derivative87LiNPr₂/THF, 55°C

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